molecular formula C39H71NO13 B12324944 6,12-Di-O-methylerythromycin;12-O-Methyl Clarithromycin

6,12-Di-O-methylerythromycin;12-O-Methyl Clarithromycin

Cat. No.: B12324944
M. Wt: 762.0 g/mol
InChI Key: ZABLXHVYLJLDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,12-Di-O-methylerythromycin, also known as 12-O-Methyl Clarithromycin, is a derivative of erythromycin. It is a macrolide antibiotic that is used to treat various bacterial infections. This compound is particularly known for its broad-spectrum antibacterial activity and is often used in the treatment of respiratory tract infections, skin infections, and Helicobacter pylori infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Di-O-methylerythromycin involves the methylation of erythromycin. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of 6,12-Di-O-methylerythromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,12-Di-O-methylerythromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 6,12-Di-O-methylerythromycin, which can have different pharmacological properties .

Scientific Research Applications

6,12-Di-O-methylerythromycin has a wide range of applications in scientific research:

Mechanism of Action

6,12-Di-O-methylerythromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptidyl transferase activity, which is essential for protein synthesis. As a result, the bacteria are unable to produce proteins necessary for their growth and replication, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,12-Di-O-methylerythromycin is unique due to its specific methylation at the 6 and 12 positions, which enhances its stability and bioavailability compared to erythromycin. This modification also improves its antibacterial activity against certain strains of bacteria .

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABLXHVYLJLDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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